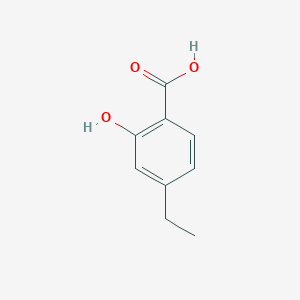

4-Ethyl-2-hydroxybenzoic acid

Overview

Description

Synthesis Analysis

The synthesis of related compounds provides insight into potential methods for producing 4-Ethyl-2-hydroxybenzoic acid. For instance, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid from 4-amino-2-hydroxybenzoic acid involves methylation, ethylation, and oxidation steps, suggesting a route that could potentially be adapted for 4-Ethyl-2-hydroxybenzoic acid (Wang Yu, 2008).

Molecular Structure Analysis

Molecular structure analysis of similar compounds like ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate reveals insights into the crystalline structure and hydrogen bonding, which are crucial for understanding the molecular arrangement and interactions of 4-Ethyl-2-hydroxybenzoic acid (K. Y. Yeong et al., 2018).

Chemical Reactions and Properties

Research on parabens, which share the hydroxybenzoic acid group, highlights the metabolic pathways including hydrolysis and glucuronidation, providing a basis for understanding the reactivity and metabolic fate of 4-Ethyl-2-hydroxybenzoic acid in biological systems (Suzanne Abbas et al., 2010).

Physical Properties Analysis

The study of the alkaline hydrolysis of methyl, ethyl, and n-propyl esters of 4-hydroxybenzoic acid in different states provides valuable information on the physical properties and stability of compounds under various conditions, which can be extrapolated to understand those of 4-Ethyl-2-hydroxybenzoic acid (R. Shija et al., 1992).

Chemical Properties Analysis

The esterification of 2,4-dihydroxybenzoic acid to produce derivatives underlines the chemical properties and potential reactivity of 4-Ethyl-2-hydroxybenzoic acid, indicating how functional groups influence reaction outcomes and product stability (L. G. Derkach et al., 2014).

Scientific Research Applications

Preservative Use in Consumer Products

4-Ethyl-2-hydroxybenzoic acid, a derivative of parabens, is extensively used as a preservative in various consumer products. Studies highlight its application in preserving pharmaceuticals, cosmetics, and food items due to its antimicrobial properties (Potouridis et al., 2016), (Jewell et al., 2007), (Abbas et al., 2010).

Analytical Methods for Detection

Analytical techniques have been developed for the detection of parabens, including 4-Ethyl-2-hydroxybenzoic acid, in various materials. For instance, gas chromatography-quadrupole mass spectrometry and high-performance liquid chromatography–tandem mass spectrometry are used for quantitative analysis in food and plastic materials (Potouridis et al., 2016), (Cao et al., 2013).

Environmental Impact and Degradation

Research on the environmental fate of parabens, including 4-Ethyl-2-hydroxybenzoic acid, indicates their widespread presence in surface water and sediments. This is attributed to their extensive use in consumer products and their continuous introduction into the environment. Studies also examine their photodegradation and the formation of halogenated by-products (Gmurek et al., 2015), (Haman et al., 2015).

Biological Impact Studies

Several studies have explored the biological impacts of parabens. For instance, their effects on adipocyte differentiation and potential contribution to obesity have been investigated. These studies show that parabens can promote adipogenesis in certain cell types (Hu et al., 2013).

Biomedical Research

4-Ethyl-2-hydroxybenzoic acid has also been used as a starting material for synthesizing new molecules with potential biomedical applications. For example, novel hydrazide-hydrazones derived from ethyl paraben have been explored for their anticancer activity (Han et al., 2020).

Safety and Hazards

4-Hydroxybenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause serious eye damage and may cause respiratory irritation . It’s recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

4-Hydroxybenzoic acid (4HBA) has recently emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc . Future research may focus on the biosynthesis of a variety of industrially pertinent compounds using 4HBA as the starting feedstock .

Mechanism of Action

Target of Action

4-Ethyl-2-hydroxybenzoic acid, a derivative of 4-hydroxybenzoic acid (4-HBA), shares similar biochemical properties with its parent compound . The primary targets of 4-HBA are various enzymes involved in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids .

Mode of Action

The compound interacts with its targets by serving as a substrate for enzymatic reactions. It undergoes transformations such as hydroxylation and glucuronidation, facilitated by enzymes like UDP-glucuronosyltransferases . These reactions alter the compound’s structure and properties, enabling it to participate in various biochemical pathways .

Biochemical Pathways

4-Ethyl-2-hydroxybenzoic acid is involved in several biochemical pathways. For instance, it can be hydroxylated to form protocatechuate, which is then either cleaved in ortho- and/or meta-positions or decarboxylated to form catechol . Protocatechuate and catechol are funneled into the TCA cycle following either the β-ketoadipate or protocatechuate meta-cleavage branches . The compound also plays a role in the shikimate pathway, contributing to the biosynthesis of aromatic amino acids .

Pharmacokinetics

The pharmacokinetics of 4-Ethyl-2-hydroxybenzoic acid are likely to be similar to those of 4-HBA and its esters, known as parabens . These compounds are rapidly metabolized in the liver through esterase hydrolysis and glucuronidation by several UGT isoforms .

Result of Action

The molecular and cellular effects of 4-Ethyl-2-hydroxybenzoic acid are largely due to its participation in various biochemical pathways. Its transformation into protocatechuate and catechol, for example, contributes to energy production via the TCA cycle . Additionally, its role in the shikimate pathway influences the synthesis of aromatic amino acids .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Ethyl-2-hydroxybenzoic acid. For instance, certain bacteria can degrade 4-HBA under anaerobic conditions, suggesting that the compound’s action may be influenced by the presence or absence of oxygen . Furthermore, the compound’s degradation rate in artificial soil suggests that it could be used for bioremediation in an aqueous environment .

properties

IUPAC Name |

4-ethyl-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-6-3-4-7(9(11)12)8(10)5-6/h3-5,10H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGSAASVFCYXBCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10294110 | |

| Record name | 4-ethyl-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10294110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethyl-2-hydroxybenzoic acid | |

CAS RN |

22890-53-5 | |

| Record name | NSC94405 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94405 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-ethyl-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10294110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethyl-2-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

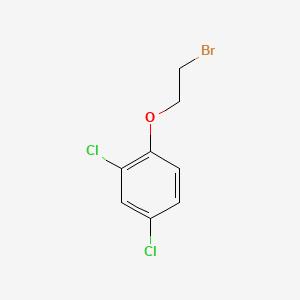

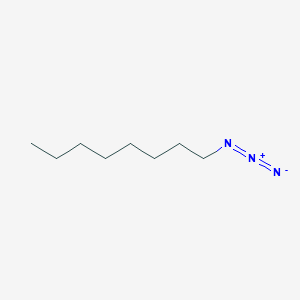

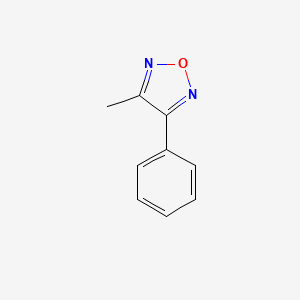

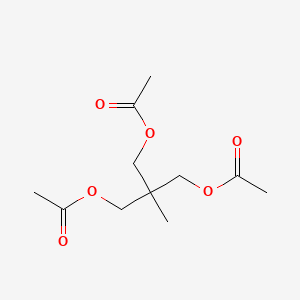

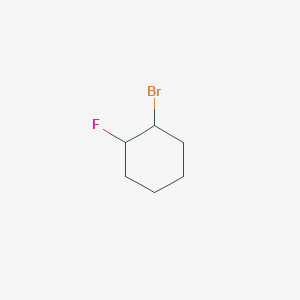

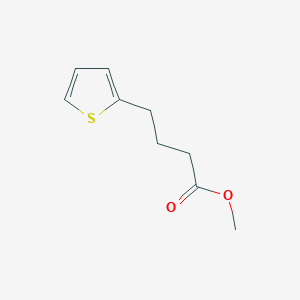

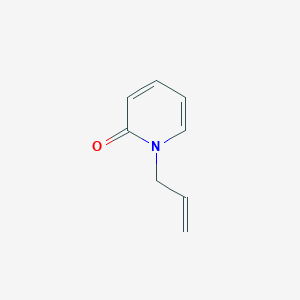

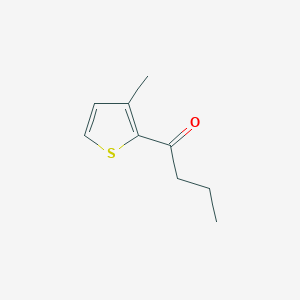

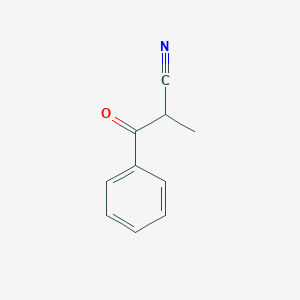

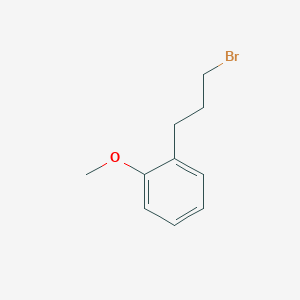

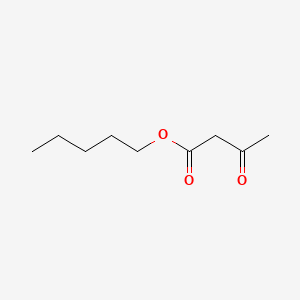

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azabicyclo[2.2.1]hept-5-ene](/img/structure/B1266832.png)

![6-Chloroimidazo[1,2-b]pyridazine](/img/structure/B1266833.png)